Cas no 137071-61-5 (N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide)

N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- N-(3,4-Dimethoxybenzyl)-1-methoxypropan-2-amine
- (3,4-DIMETHOXY-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE
- N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine
- (3,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
- [(3,4-dimethoxyphenyl)methyl](2-methoxy-isopropyl)amine
- AC1ME9HH
- CTK4C0630
- Oprea1_290830
- Oprea1_329289
- SBB027935
- SureCN9781310
- N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
-
- Inchi: InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-5-6-12(16-3)13(7-11)17-4/h5-7,10,14H,8-9H2,1-4H3
- InChI Key: QNMAKJPRKQTXCB-UHFFFAOYSA-N
- SMILES: CC(COC)NCC1=CC=C(C(=C1)OC)OC
Computed Properties
- Exact Mass: 239.15200
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
Experimental Properties
- PSA: 39.72000
- LogP: 2.21920
N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide Security Information
N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12147987-1g |
N-(3,4-Dimethoxybenzyl)-1-methoxypropan-2-amine |
137071-61-5 | 95+% | 1g |
$336 | 2024-07-23 | |
TRC | D464863-500mg |
N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide |
137071-61-5 | 500mg |
$ 80.00 | 2022-06-05 | ||
TRC | D464863-50mg |
N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide |
137071-61-5 | 50mg |
$ 50.00 | 2022-06-05 | ||
TRC | D464863-100mg |
N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide |
137071-61-5 | 100mg |
$ 65.00 | 2022-06-05 |
N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide Related Literature
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
Additional information on N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
Research Update on N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide (CAS: 137071-61-5)
N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide (CAS: 137071-61-5) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly in the context of neurological and cardiovascular disorders. This research brief synthesizes the latest findings on its synthesis, mechanism of action, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a modulator of adrenergic receptors. The research demonstrated that N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide exhibits selective binding affinity for α2-adrenergic receptors, suggesting its potential as a novel therapeutic agent for hypertension and anxiety disorders. The study utilized in vitro binding assays and molecular docking simulations to elucidate its interaction with receptor subtypes.
In terms of synthetic chemistry, advancements have been made in the scalable production of this compound. A recent patent (WO2023056421) describes an improved synthetic route with higher yield (78%) and purity (>99.5%) compared to previous methods. The process involves a reductive amination step between 3,4-dimethoxybenzaldehyde and 1-methoxy-2-propanamine, followed by hydrobromide salt formation under controlled conditions.
Pharmacokinetic studies conducted in rodent models (Sprague-Dawley rats) revealed favorable absorption profiles with 85% oral bioavailability and a half-life of 4.2 hours. The compound showed good blood-brain barrier penetration, supporting its potential CNS applications. Metabolite identification studies identified O-demethylation as the primary metabolic pathway.
Current clinical development focuses on its potential as an adjunct therapy in Parkinson's disease. Phase I trials demonstrated safety at doses up to 200 mg/day, with no significant adverse effects reported. Researchers are particularly interested in its potential to mitigate L-DOPA-induced dyskinesias while maintaining therapeutic efficacy.
From a structural-activity relationship perspective, modifications to the dimethoxybenzyl moiety have been explored to enhance receptor subtype selectivity. Computational modeling suggests that the 3,4-dimethoxy configuration is optimal for binding pocket accommodation, while the methoxypropylamine side chain contributes to metabolic stability.
Future research directions include investigating its potential in neuroprotection and as a modulator of neuroinflammation. Preliminary in vitro studies suggest the compound may reduce microglial activation and subsequent cytokine release in models of neuroinflammation, though this requires further validation in animal models.
137071-61-5 (N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide) Related Products
- 1387566-13-3(4-(4-Bromo-phenoxymethyl)-tetrahydro-pyran-4-carboxylic acid)
- 802822-86-2(1-(2,2-diethylcyclopropyl)methanamine)
- 5384-06-5(1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one)
- 1261937-59-0(2-hydroxy-4-(2-methylphenyl)benzoic Acid)
- 1452574-00-3(Boc-Nalpha-methyl-DL-tryptophan)
- 392240-76-5(N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-4-chlorobenzamide)
- 1856298-76-4(3-Pyridinamine, 5-chloro-4-(1-methylpropoxy)-)
- 1994138-57-6(1H-Pyrazole-4-methanol, α-[1-(aminomethyl)butyl]-1-(phenylmethyl)-)
- 2169687-26-5(2-(2-Brom-3-fluorophenyl)-1,3-dioxolane)
- 1696914-68-7(5-(5-fluoropyridin-3-yl)-1,2-oxazole-3-carboxylic acid)



